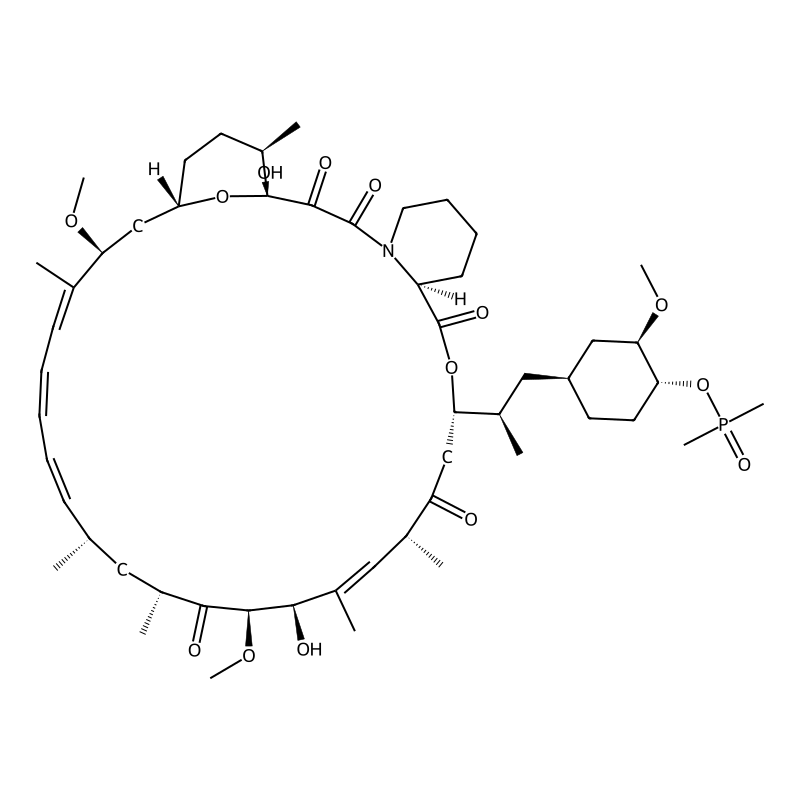

Ridaforolimus

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ridaforolimus mechanism of action mTOR inhibition

Molecular Mechanism and Pathway

Ridaforolimus is a non-prodrug analog of rapamycin, specifically designed with improved aqueous solubility, stability, and affinity for its target [1] [2]. Its mechanism is centered on the precise inhibition of the mTOR kinase.

The diagram below illustrates the core signaling pathway affected by this compound.

This compound inhibits mTORC1, blocking key downstream signals that drive cancer cell growth and angiogenesis.

- Inhibition of mTORC1 Signaling: this compound enters the cell and forms a complex with the intracellular protein FKBP12. This drug-receptor complex then directly binds to and inhibits mTORC1 [1] [2]. This action suppresses the phosphorylation of its key downstream effectors:

- Anti-angiogenic Effects: By inhibiting mTORC1, this compound also reduces the production of Hypoxia-inducible factor 1-alpha (HIF-1α). Since HIF-1α is a key transcription factor for Vascular Endothelial Growth Factor (VEGF), this results in the inhibition of tumor angiogenesis [3].

- Additional Mechanisms: Beyond mTORC1, research indicates that this compound can suppress the phosphorylation of TRIM28 and reduce the expression and promoter mutation of hTERT (human telomerase reverse transcriptase), which may contribute to its anti-tumor activity [1] [2].

Preclinical & Clinical Evidence

The therapeutic potential of this compound is supported by data from both preclinical models and clinical trials across various cancer types.

Combination with Bicalutamide in Prostate Cancer

- Rationale: Cross-talk between the AR and PI3K/AKT/mTOR pathways is a known mechanism of resistance in prostate cancer. Simultaneous inhibition of both pathways is a strategy to overcome this [4].

- Experimental Protocol: In vitro proliferation assays were performed on prostate cancer cell lines (e.g., C4-2). Cells were treated with serial concentrations of this compound, bicalutamide, or a fixed-ratio combination for 72 hours. Cell growth was quantified using assays like CyQUANT. The nature of the drug interaction (synergistic, additive, or antagonistic) was evaluated using the Combination Index (CI) method of Chou and Talalay [4].

- Key Findings: The combination of this compound and bicalutamide produced synergistic antiproliferative effects in vitro, with CI values < 1. This synergy was confirmed in vivo, where the combination resulted in potent antitumor activity and parallel reductions in plasma PSA levels in mouse xenograft models [4].

Combination with Vorinostat in Renal Cell Carcinoma (RCC)

- Rationale: mTOR inhibition can trigger a feedback loop that upregulates phosphorylated Akt (pAkt), a key resistance mechanism. HDAC inhibitors like vorinostat can block this upregulation [3].

- Experimental Protocol (Phase I Study): This study used a modified 3+3 dose escalation design in patients with advanced solid tumors, mostly RCC. Patients received oral this compound (daily for 5 days, then 2 days off) and Vorinostat (once or twice daily for 3 days, then 4 days off) weekly in 21-day cycles. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) [3].

- Key Findings: The combination was tolerable, with thrombocytopenia identified as the dose-limiting toxicity. The RP2D was established as this compound 20mg daily (days 1-5) with Vorinostat 100mg daily (days 1-3) weekly. Notably, two patients with papillary RCC maintained disease control for 54 and 80 weeks, suggesting a particularly promising activity in this RCC subtype [3].

Clinical Trial Summary and Adverse Events

The following table summarizes key clinical findings and safety data for this compound across different cancer types from the search results.

| Cancer Type | Regimen | Key Efficacy Findings | Common & Notable Adverse Events (AEs) |

|---|---|---|---|

| Advanced Sarcomas | Single-agent (40 mg QD × 5 days/week) [5] [6] | 29% clinical benefit rate; 2% partial response rate in STS [5] | Mucositis, myelosuppression (dose-limiting) [5] |

| Metastatic Sarcoma (Post-Chemo) | Single-agent (40 mg QD × 5 days/week) [6] | Statistically significant delay in tumor progression (Phase III) [6] | - |

| Endometrial Cancer | Single-agent (IV 12.5 mg or oral 40 mg) [1] [2] [6] | Considerable anti-tumor activity and disease stabilization (Phase II) [6] | - |

| Taxane-Treated CRPC | Single-agent (50 mg IV weekly) [7] | No objective response; 47.4% achieved stable disease (Phase II) [7] | Generally well tolerated; mild to moderate severity AEs [7] |

| HER2+ Breast Cancer | This compound + Trastuzumab [6] | Median PFS of 5.4 months in trastuzumab-resistant mBC [6] | Stomatitis (59%), diarrhea (27%), rash (27%) [6] |

| Various Solid Tumors | This compound + Vorinostat [3] | Disease stabilization in papillary RCC [3] | Thrombocytopenia (dose-limiting) [3] |

Research Considerations and Future Directions

For researchers designing studies with this compound, several factors are worth noting:

- Biomarker-Driven Research: Preclinical data strongly associates PTEN loss and elevated AKT/mTOR pathway activity with increased sensitivity to this compound [4]. Future clinical studies could benefit from patient stratification based on these or other predictive biomarkers.

- Exploring Drug Combinations: As evidenced by the combinations with bicalutamide, vorinostat, and trastuzumab, the primary clinical potential of this compound likely lies in rational combination therapies that counter known resistance mechanisms to standard treatments [3] [4] [6].

- Dosing and Scheduling: The search results indicate that an intermittent dosing schedule (e.g., 5 days on/2 days off weekly, or 3 days on/4 days off weekly in combinations) is commonly used to manage toxicity while maintaining efficacy [3] [1] [2].

This compound represents a well-characterized mTOR inhibitor with a solid mechanistic foundation. Its most promising application appears to be in combination regimens, where it can help overcome resistance to targeted therapies and chemotherapy.

References

- 1. Clinical research progress of this compound (AP23573, ... [frontiersin.org]

- 2. Clinical research progress of this compound (AP23573, ... [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of the mTOR and the HDAC... inhibitor this compound [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic activity of the mTOR and the... inhibitor this compound [spandidos-publications.com]

- 5. This compound: a promising drug in the treatment of soft- ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - an overview [sciencedirect.com]

- 7. Safety and Preliminary Efficacy Analysis of the mTOR ... [pmc.ncbi.nlm.nih.gov]

The PI3K/AKT/mTOR Pathway and Ridaforolimus Mechanism

The PI3K/AKT/mTOR (PAM) pathway is a crucial regulator of cell survival, growth, and proliferation, and is one of the most frequently activated signaling pathways in human cancer [1]. Ridaforolimus is a non-prodrug rapalog that specifically inhibits the mTORC1 complex [2].

The diagram below illustrates the core PI3K/AKT/mTOR pathway and the specific action point of this compound.

This compound inhibits mTORC1 by forming a complex with FKBP12, blocking downstream signals for cell growth.

This compound forms a complex with FKBP12, which binds to and directly inhibits the mTORC1 complex [2]. This inhibition suppresses the phosphorylation of key downstream effector proteins: p70S6 kinase (S6K) and 4E-BP1, ultimately disrupting processes essential for cancer cell proliferation and survival [3] [2].

Clinical Trial Data for this compound

The clinical development of this compound has been explored in various cancers, both as a single agent and in combination therapy.

Selected Clinical Trials of this compound as a Single Agent

| Tumor Type | Dosing Regimen | Key Efficacy Findings | Study Details |

|---|---|---|---|

| Advanced Solid Tumors (Chinese patients) | 40 mg, orally, once daily × 5 days/week | Demonstrated disease stabilization; potential to halt tumor progression rather than induce shrinkage [2]. | Open-label, single-center PK study [2]. |

| Soft Tissue and Bone Sarcomas | 40 mg, orally, once daily × 5 days/week | Modest statistically significant delay in tumor progression [2] [4]. | Phase III randomized trial [2]. |

| Advanced Endometrial Carcinoma | 40 mg, orally, once daily × 5 days/week / 12.5 mg IV, once daily × 5 days, every 2 weeks | Showed modest anti-tumor activity and was reasonably tolerated [2] [4]. | Phase II trials (open-label, single-arm) [2]. |

| Refractory Pediatric Solid Tumors | 8-16 mg/m², orally, once daily × 5 days/week | Orally bioavailable and well tolerated, indicating a promising therapeutic option [4]. | Phase I study (international, open-label) [2] [4]. |

Selected Combination Therapy Trials with this compound

| Combination Partners | Tumor Type | Key Efficacy Findings | Study Details |

|---|---|---|---|

| Trastuzumab | HER2-positive Metastatic Breast Cancer | Median PFS: 5.4 months; demonstrated antitumor activity in trastuzumab-resistant patients [4]. | Phase IIb trial (n=34) [4]. |

| Dalotuzumab & Exemestane | Postmenopausal ER+ Breast Cancer | Median PFS: 23.3 weeks (triple therapy) vs. 31.9 weeks (this compound + exemestane); triple therapy did not improve PFS [4]. | Randomized Phase II trial [4]. |

| Ponatinib, Bicalutamide, MK-2206, MK-0752, Taxanes | Various Advanced Solid Tumors | Explored to overcome resistance or enhance efficacy; outcomes vary by combination and cancer type [2]. | Various Phase I/II trials [2]. |

Experimental Research Considerations

For researchers designing experiments with this compound, key methodological details and pathway analysis points are critical.

Key Experimental Protocols from Literature

- In Vivo Dosing: In xenograft models, this compound has been administered orally at doses ranging from 3 mg to 28 mg, once daily for 5 days every 2 weeks on a 4-week cycle [2].

- Biomarker Analysis: A key method for confirming target engagement involves assessing the reduction of phosphorylated 4E-BP1 (p-4E-BP1) and phosphorylated S6 (pS6) in tumor or surrogate tissues via western blot or immunohistochemistry [2].

- Pathway Interaction Studies: Investigate crosstalk and feedback loops. For instance, note that mTORC1 inhibition can relieve feedback inhibition on the PI3K/AKT pathway, potentially leading to AKT reactivation as a resistance mechanism [1] [5].

The flowchart below outlines a potential workflow for evaluating this compound in a preclinical study.

A proposed workflow for preclinical evaluation of this compound, from in vitro testing to in vivo validation.

Conclusion and Key Insights

This compound is a defined mTORC1 inhibitor with demonstrated clinical activity in specific solid tumors, particularly sarcomas and endometrial cancer. Its efficacy is often characterized by disease stabilization rather than tumor regression. A prominent challenge in targeting the PAM pathway is feedback activation and inherent resistance, making combination therapies a critical area of ongoing research.

References

- 1. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

- 2. Clinical research progress of this compound (AP23573, ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting / PI / 3 Signaling in Cancer K Akt mTOR [frontiersin.org]

- 4. This compound - an overview [sciencedirect.com]

- 5. Targeting the PI3K/Akt/mTOR pathway - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Ridaforolimus in Preclinical Models

| Cancer Type / Model | Treatment Groups | Key Findings | Proposed Mechanism & Notes |

|---|---|---|---|

| Endometrial Cancer (FGFR2 mutant xenograft) [1] | Ponatinib, Ridaforolimus, Combination | Combination superior to either monotherapy; induced tumor regression | Synergistic dual-pathway inhibition: Ponatinib targets FGFR2, this compound inhibits mTOR; effective against tumors with dual pathway dysregulation. |

| Sarcoma & Endometrial Cancer (Xenograft models) [2] | This compound monotherapy | Potent antitumor activity | Associated with inhibition of mTOR signaling (e.g., reduced phospho-S6 levels). |

| Solid Tumors (Lung adenocarcinoma LXFA629 xenograft) [3] | Dalotuzumab, this compound, Combination | Enhanced pathway inhibition and antitumor effect vs monotherapies | Blocks compensatory feedback: mTOR inhibition activates IGF1R signaling; adding Dalotuzumab (anti-IGF1R) prevents this escape mechanism. |

Detailed Experimental Protocols

Here are the methodologies for the key in vivo experiments cited above.

Combination Study with Ponatinib in Endometrial Cancer

This protocol is designed to test the synergistic effect of targeting FGFR2 and mTOR simultaneously [1].

- Animal Model: Immunodeficient female mice implanted with tumor fragments from an endometrial cancer xenograft model bearing an activating FGFR2 mutation.

- Dosing Regimen:

- Ponatinib: Administered orally.

- This compound: Administered via intraperitoneal (i.p.) injection.

- Schedule: Dosing was conducted over a period of 4 weeks.

- Experimental Groups: The study included control groups (dosed with vehicles), monotherapy arms (ponatinib alone and this compound alone), and the combination therapy arm.

- Efficacy Assessment: Tumor growth was monitored and compared across the different treatment groups to evaluate superior efficacy.

Single-Agent Activity in Sarcoma and Endometrial Models

This study assessed the fundamental efficacy and mechanism of this compound [2].

- Animal Model: Sarcoma and endometrial cancer xenograft models established in mice.

- Dosing: this compound was administered according to established in vivo protocols.

- Analysis:

- Tumor Growth: Measurement of tumor volume over time to determine antitumor activity.

- Biomarker Analysis: Immunoblot analysis of tumor samples post-treatment to confirm inhibition of mTOR signaling, typically evidenced by a decrease in phosphorylated downstream targets like S6K1 and 4E-BP1.

Mechanism of Action and Signaling Pathways

This compound is a non-prodrug rapalog that acts as a selective mTOR inhibitor [4] [5]. Its mechanism can be summarized as follows:

This compound inhibits mTORC1, impacting key cellular processes. This can trigger compensatory IGF1R signaling, a resistance mechanism addressed in combination therapies [4] [3].

Research Implications and Future Directions

The preclinical data underscores several strategic considerations for developing this compound:

- Rational Combinations: The synergy observed with ponatinib demonstrates the promise of targeting multiple dysregulated pathways simultaneously [1].

- Blocking Feedback Loops: The combination with dalotuzumab provides proof-of-concept that inhibiting compensatory IGF1R signaling can enhance the efficacy of mTOR inhibition and is a clinically viable strategy [3].

- Biomarker Exploration: Identifying predictors of response is crucial. Preclinical evidence suggests that factors like cell-cycle status (proportion of cells in G0-G1 phase) and the expression of proteins like p21 and p27 may be associated with greater sensitivity to this compound [2].

References

- 1. Combined targeting of FGFR2 and mTOR by ponatinib and this compound results in synergistic antitumor activity in FGFR2 mutant endometrial cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of this compound and potential cell-cycle determinants of sensitivity in sarcoma and endometrial cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination of the mTOR Inhibitor this compound and the Anti-IGF1R Monoclonal Antibody Dalotuzumab: Preclinical Characterization and Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical research progress of this compound (AP23573, ... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical research progress of this compound (AP23573, ... [frontiersin.org]

Biological Rationale & Mechanism of Action

Ridaforolimus is a potent and selective mammalian target of rapamycin (mTOR) inhibitor [1] [2]. It is a rapamycin analog that does not function as a prodrug [1].

Its mechanism mirrors that of rapamycin: this compound first binds to the intracellular protein FKBP12 [3]. This drug-protein complex then allosterically inhibits mTOR complex 1 (mTORC1) [3] [4]. This inhibition blocks the phosphorylation of key downstream effector proteins involved in cell growth and proliferation, such as ribosomal protein S6 and 4E-BP1 [5] [3]. The following diagram illustrates this pathway and the inhibitory site of this compound.

Diagram: this compound inhibits mTORC1 by forming a complex with FKBP12, thereby blocking downstream signals for cell growth.

Quantitative Potency (IC₅₀) Data

The tables below summarize the key potency data for this compound from biochemical, cellular, and in vivo studies.

Table 1: Direct Target Inhibition and Cellular Efficacy

| Assay Type | Target / Process | Cell Line / System | Reported IC₅₀ / EC₅₀ | Source |

|---|---|---|---|---|

| Biochemical | mTOR Kinase | HT-1080 Fibrosarcoma | 0.2 nM | [5] [1] [2] |

| Cell-Based | S6 Phosphorylation | HT-1080 Fibrosarcoma | 0.2 nM | [5] [1] [2] |

| Cell-Based | 4E-BP1 Phosphorylation | HT-1080 Fibrosarcoma | 5.6 nM | [5] [2] |

| Cell-Based | Cell Proliferation | HT-1080 Fibrosarcoma | 0.5 nM (EC₅₀) | [5] [2] |

| Cell-Based | VEGF Production | Endothelial Cells | 0.1 nM (EC₅₀) | [6] [3] |

Table 2: Antiproliferative Activity in Various Cancer Cell Lines

| Cell Line | Cancer Type | Reported Potency (IC₅₀ / Imax) | Source |

|---|---|---|---|

| Sarcoma Panel | Various Sarcomas | 0.7 - 10 nM (IC₅₀) | [7] |

| Prostate Cancer Panel | Prostate Cancer | Varied; greatest sensitivity in PTEN-null lines | [8] |

| HCT-116 | Colon Cancer | Demonstrated sensitivity (broad panel) | [5] [6] |

| MCF7 | Breast Cancer | Demonstrated sensitivity (broad panel) | [5] [6] |

| PC-3 | Prostate Cancer | Demonstrated sensitivity (broad panel) | [5] [6] |

| A549 | Lung Cancer | Demonstrated sensitivity (broad panel) | [5] [6] |

| PANC-1 | Pancreatic Cancer | Demonstrated sensitivity (broad panel) | [5] [6] |

Experimental Protocols

Here are standard methodologies used to determine the IC₅₀ of this compound in cellular models.

Cell-Based Target Inhibition (Western Blot)

This protocol assesses the inhibition of downstream mTOR phosphorylation [1] [6].

- Cell Line: HT-1080 fibrosarcoma cells.

- Drug Treatment: Treat cells with a concentration range of this compound (0-100 nM) for 2 hours.

- Lysis & Analysis: Harvest cells and prepare lysates. Resolve proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting.

- Antibodies: Use antibodies against phospho-S6 ribosomal protein (p-S6) and phospho-4E-BP1 (p-4E-BP1).

- Detection: Use chemiluminescence and autoradiography. The IC₅₀ is determined from the inhibition curve of phosphorylation levels.

Cell Proliferation Assay

This protocol measures the anti-proliferative effect of this compound [8].

- Cell Plating: Plate exponential-phase cells (e.g., various prostate cancer lines) in 96-well plates.

- Drug Treatment & Incubation: After 24 hours, treat cells with serial dilutions of this compound (e.g., 0.0001 nM to 1000 nM) for 72 hours.

- Viability Measurement: Quantify cell growth using a fluorescence-based kit (e.g., CyQUANT) or colorimetric assays (e.g., Sulforhodamine B).

- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or the maximal inhibitory effect (Imax) from the dose-response curve.

Research Applications & Synergistic Combinations

Beyond its use as a selective mTORC1 probe, this compound shows promise in combination therapies.

- Sarcoma Monotherapy: this compound demonstrated potent activity across sarcoma cell lines with IC₅₀ values in the low nanomolar range (0.7-10 nM), irrespective of PTEN status [7].

- Synergy with Antiandrogens: In prostate cancer models, combining this compound with the antiandrogen bicalutamide produced synergistic antiproliferative effects in vitro and potent antitumor activity in vivo [8].

- Combination with Chemotherapy: A phase I clinical trial combined oral this compound with paclitaxel and carboplatin, establishing a recommended phase II dose and showing antitumor activity in patients with advanced solid tumors [9].

Critical Technical Notes

- Solubility & Storage: this compound is highly soluble in DMSO (≥44-100 mg/mL) but insoluble in water or ethanol. Stock solutions should be prepared fresh, and the solid product must be stored desiccated at -20°C [5] [1] [2].

- Cytostatic Action: The primary effect of this compound is cytostatic (inhibiting cell cycle progression in G1 phase) rather than cytotoxic, which is consistent with other rapalogs [5] [4].

- Specificity: this compound is a highly selective mTORC1 inhibitor and does not significantly inhibit mTORC2 at common working concentrations [3] [4].

References

- 1. This compound (Deforolimus, MK-8669) | mTOR inhibitor [selleckchem.com]

- 2. This compound (MK-8669) | mTOR Inhibitor [medchemexpress.com]

- 3. This compound (Deforolimus, MK-8669): Selective mTOR Inhi... [rapamycin.us]

- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Deforolimus, MK-8669) | Manufacturer BioCrick this compound [biocrick.com]

- 6. This compound (Deforolimus, MK-8669) - MTOR inhibitor [apexbt.com]

- 7. Targeting the PI3K/PTEN/AKT/mTOR Pathway in Treatment ... [ar.iiarjournals.org]

- 8. Synergistic activity of the mTOR inhibitor this compound and the... [spandidos-publications.com]

- 9. Phase I study of oral this compound in combination with ... [pmc.ncbi.nlm.nih.gov]

Ridaforolimus downstream biomarkers p-4E-BP1 pS6

Pharmacodynamic Biomarker Data and Inhibition

The table below summarizes key quantitative findings on p-4E-BP1 and pS6 inhibition from clinical trials of ridaforolimus.

| Tissue / Sample Type | Biomarker Analyzed | Level of Inhibition | Dosing Context | Citation |

|---|---|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | p-4E-BP1 | Median of >96% inhibition within 1 hour post-dose | IV, once daily for 5 days, every 2 weeks | [1] |

| Peripheral Blood Mononuclear Cells (PBMCs) | p-4E-BP1 | Median of >80% reduction 4 hours post-dose | IV, 12.5 mg or 15 mg once daily for 4 days | [2] |

| Skin | p-4E-BP1 & pS6 | Evidence of inhibition (persistence varied) | IV, once daily for 5 days, every 2 weeks | [1] [3] |

| Tumor (Malignant Glioma) | pS6 | Reduced levels in resected brain specimens | IV, 4 days prior to surgical resection | [2] |

| Tumor (Various Solid Tumors) | p-4E-BP1 & pS6 | Reduction in levels observed | Various dosing regimens | [3] [4] |

Experimental Protocols for Biomarker Analysis

The assessment of p-4E-BP1 and pS6 in clinical trials involves specific methodologies for sample collection, processing, and analysis.

- Immunoblot (Western Blot): This technique is typically used for p-4E-BP1 detection in PBMCs and other homogeneous cell populations. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with a specific antibody against p-4E-BP1 (e.g., from Cell Signaling Technology) to detect changes in protein phosphorylation levels [1].

- Immunohistochemistry (IHC): This method is standard for analyzing pS6 and sometimes p-4E-BP1 in formalinfixed, paraffin-embedded (FFPE) tissue sections, such as tumor biopsies or skin samples.

- Procedure: Tissue sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate buffer [2] [5] [6].

- Staining: Sections are incubated with a primary antibody specific for pS6 (e.g., #5364, Cell Signaling Technology) or p-4E-BP1 (e.g., #9451, Cell Signaling Technology) [5] [6].

- Quantification: Staining is often evaluated by pathologists using a semi-quantitative scoring system that considers both the intensity (0 for no stain to 3 for strong brown stain) and the percentage of positive tumor cells. A combined score (intensity × percentage) is calculated, with a common cutoff (e.g., score ≥4) defining positive expression [6].

mTOR Signaling Pathway and Biomarker Context

The biomarkers p-4E-BP1 and pS6 are direct downstream effectors of the mTORC1 complex. The following diagram illustrates the signaling pathway and where this compound acts.

Research Implications and Clinical Correlation

- Proof of Target Engagement: The consistent and potent reduction of p-4E-BP1 in PBMCs and pS6 in surrogate and tumor tissues provides direct evidence that this compound successfully engages and inhibits the mTORC1 pathway in humans [1] [2].

- Surrogate Tissue Utility: PBMCs and skin biopsies serve as accessible surrogate tissues to demonstrate the pharmacodynamic activity of this compound, which is crucial for dose selection in early-phase trials, especially when tumor sampling is challenging [1] [3].

- Clinical Prognostic Value: Beyond confirming mechanism of action, the expression levels of these biomarkers have been linked to clinical outcomes, suggesting their potential role as predictive or prognostic markers. For example, in rectal cancer, low p-4E-BP1 expression was associated with a lower rate of local recurrence after radiochemotherapy [6].

References

- 1. Analysis of the pharmacodynamic activity of the mTOR inhibitor... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for patients with progressive or recurrent ... [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical research progress of this compound (AP23573, ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical research progress of this compound (AP23573, ... [frontiersin.org]

- 5. Comparison of Akt/mTOR Signaling in Primary Breast Tumors ... [pmc.ncbi.nlm.nih.gov]

- 6. PTEN and P - 4 - E might be associated with postoperative... BP 1 [bmccancer.biomedcentral.com]

Molecular Mechanism of Action and DEPTOR Interaction

The following diagram illustrates the core mTOR signaling pathway and the points of intervention for ridaforolimus and DEPTOR.

core mTOR signaling pathway and drug intervention

This compound as an mTOR Inhibitor: this compound is a non-prodrug rapalog (a rapamycin derivative) designed with improved aqueous solubility, stability, and affinity for mTOR compared to its parent compound [1]. It acts by forming a complex with the intracellular protein FKBP12. This complex then specifically binds to and inhibits mTOR Complex 1 (mTORC1) [2].

The Role of DEPTOR in mTOR Signaling: DEPTOR (DEP-domain-containing mTOR-interacting protein) is an integral component of both mTORC1 and mTORC2, acting as a natural endogenous inhibitor of the mTOR kinase [3]. It directly binds to mTOR, reducing its activity [4] [3]. Cancer cells sometimes exploit high DEPTOR levels to suppress mTORC1 activity, which paradoxically lifts the negative feedback on the PI3K/AKT pathway and promotes cell survival [5] [3].

Functional Interplay: this compound and DEPTOR represent two distinct modes of mTOR inhibition—one pharmacological and one physiological. By inhibiting mTORC1, this compound can influence the expression and stability of DEPTOR through a negative feedback loop [3]. Disrupting the DEPTOR-mTOR interaction is being explored as a novel therapeutic strategy, as it could prevent DEPTOR's pro-survival effects in certain cancers [5].

Clinical Application and Trial Data

The following tables summarize key clinical trial findings for this compound.

Table 1: Single-Agent this compound in Advanced Solid Tumors (Phase I/IIa Trial) [6]

| Parameter | Summary Findings |

|---|---|

| Patient Population | 147 patients with metastatic or unresectable solid tumors refractory to therapy (85 with sarcoma). |

| Recommended Regimen | 40 mg, orally, once daily for 5 days per week. |

| Most Common Dose-Limiting Toxicity (DLT) | Stomatitis (inflammation of the mouth). |

| Pharmacokinetics | Nonlinear, with a terminal half-life of ~42 hours. |

| Clinical Benefit Rate | 24.5% for all patients (27.1% for sarcoma patients), defined as complete response, partial response, or stable disease for ≥4 months. |

Table 2: Selected Combination Therapy Trials [1] [7]

| Combination Partner | Cancer Type(s) Studied | Key Findings / Rationale |

|---|---|---|

| Vorinostat (HDAC inhibitor) | Advanced renal cell carcinoma (RCC) and other solid tumors. | The combination was tolerable. Maximum tolerated dose (MTD) was this compound 20 mg/day (5 days/week) + vorinostat 100 mg twice daily (3 days/week). Two papillary RCC patients had prolonged disease control (>1 year) [7]. |

| Ponatinib, Dalotuzumab, etc. | Endometrial, prostate, breast cancer, and other solid tumors. | Various combinations explored to overcome resistance or target multiple pathways simultaneously. Trials employed diverse dosing schedules [1]. |

Experimental Approaches for DEPTOR-mTOR Interaction

Research into the DEPTOR-mTOR axis involves specific structural and computational techniques.

Structure-Steered Screening for Disruptive Molecules [5] A published study aimed to find small molecules that disrupt the DEPTOR-mTOR interaction using this workflow:

- DEPTOR Modeling and Validation: A 3D model of the DEPTOR protein structure was created and validated.

- Grid-Directed Screening: A defined region of DEPTOR known to interact with mTOR was targeted to screen a library of 10,000 potential protein-protein interaction disrupting molecules.

- Molecular Docking and MM/GBSA: The top 30 molecules from screening underwent extra-precision molecular docking. Their binding affinity was more accurately estimated using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

- Interaction Profile Analysis: The top 10 molecules were analyzed for their specific interactions with DEPTOR's binding site.

- Molecular Dynamics (MD) Simulation: The top candidate molecule was subjected to a 100-nanosecond MD simulation to study the stability and atomistic details of its interaction with DEPTOR over time.

Key Research and Clinical Considerations

- Context-Dependent Role of DEPTOR: DEPTOR can function as either an oncogene or a tumor suppressor, depending on the cancer type [3]. In most tumors, its expression is low, but it is highly expressed in multiple myeloma, thyroid carcinoma, and some lung cancers, where it supports cancer cell survival [3].

- Focus on Sarcoma and Endometrial Cancer: Clinical data is most robust for sarcomas and endometrial cancer [1] [6]. The clinical benefit in sarcoma patients supported the drug's further development in this area [6].

- Overcoming Drug Resistance: A key rationale for combination therapies, such as with vorinostat, is to overcome resistance to mTOR inhibition that can develop through mechanisms like increased phosphorylation of AKT [7].

References

- 1. Clinical research progress of this compound (AP23573, ... [pmc.ncbi.nlm.nih.gov]

- 2. Tailoring mTOR-based therapy: molecular evidence and ... [pmc.ncbi.nlm.nih.gov]

- 3. Deptor: not only a mTOR inhibitor [jeccr.biomedcentral.com]

- 4. Multifaceted role of mTOR (mammalian target of ... - Nature [nature.com]

- 5. Exploring novel and potent molecules for disrupting ... [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I/IIa trial of the mammalian target of rapamycin ... [sciencedirect.com]

- 7. Phase I study of the mTOR inhibitor this compound ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Ridaforolimus dose escalation phase I trial design

Core Phase I Trial Design and Outcomes

The foundational phase I/IIa trial for oral ridaforolimus was a multicenter, open-label, non-randomized dose-escalation study [1] [2].

Trial Design Overview

- Objective: To determine the safety, pharmacokinetics (PK), pharmacodynamics (PD), maximum tolerated dose (MTD), and antitumor activity of oral this compound [1].

- Population: 147 patients with metastatic or unresectable solid tumors refractory to standard therapy, including 85 patients with sarcoma [1].

- Design: A standard "3 + 3" design was employed across seven different continuous and intermittent dosing regimens [1].

Key Safety and Dosing Findings

Stomatitis was the most common dose-limiting toxicity (DLT) [1]. The dosing regimen of 40 mg once daily for 5 days per week (QD×5/week) was selected as it provided the best combination of cumulative dose, dose density, and cumulative exposure, and was recommended for subsequent clinical development [1].

The pharmacokinetic profile was nonlinear, with a terminal half-life of approximately 42.0 hours for the 40 mg QD×5 dose [1].

Efficacy Outcomes

The clinical benefit rate—defined as complete response, partial response, or stable disease for ≥4 months—was 24.5% for all patients and 27.1% for patients with sarcoma [1].

Combination Therapy Escalation Protocols

Subsequent phase I trials investigated this compound in combination with other anticancer agents. The summarized data and designs are presented in the table below.

Table 1: Summary of Phase I this compound Combination Trials

| Combination Partner | Trial Objective | Recommended Phase II Dose | Key DLTs & Notable Toxicities | Efficacy Observations |

|---|

| Paclitaxel & Carboplatin [3] | Establish MTD and schedule of oral this compound with standard doses of paclitaxel (175 mg/m²) and carboplatin (AUC 5-6). | this compound: 30 mg (Days 1-5 & 8-12) Paclitaxel: 175 mg/m² (Day 1) Carboplatin: AUC 5 mg/mL/min (Day 1) on a 21-day cycle. | Neutropenia, sepsis, mucositis, thrombocytopenia. | 9/18 evaluable patients (50%) achieved a partial response; 6 (33%) had stable disease. | | Bevacizumab [4] | Evaluate safety and feasibility of combining this compound with the VEGF inhibitor bevacizumab. | this compound: 40 mg QDx5/week with standard bevacizumab (10 mg/kg Q2wk or 15 mg/kg Q3wk). | Mucosal inflammation, anorexia. Serious adverse events included bowel perforation, often in patients with abdominal tumors and prior radiotherapy. | No objective responses; 65% of patients achieved stable disease. |

Experimental Protocols from Clinical Trials

Protocol: Dose Escalation and DLT Definition

The following methodology was commonly used across the cited phase I trials [1] [4] [3].

- Dose Escalation Design: The standard "3 + 3" design was used. Cohorts of 3 patients received a predefined dose of this compound. If no DLT was observed, escalation proceeded to the next dose level. If one DLT occurred, the cohort was expanded to 6 patients. The MTD was defined as the dose at which fewer than 2 of 6 patients experienced a DLT during the first cycle [3].

- Dose-Limiting Toxicity (DLT) Criteria:

- Hematologic: Grade 4 neutropenia >7 days; grade 4 thrombocytopenia >7 days; grade 4 neutropenic fever [3].

- Non-Hematologic: ≥ Grade 3 non-hematologic toxicity (except predefined exceptions like nausea/vomiting without prophylaxis) [3].

- Other: Failure to administer this compound for ≥5 days due to toxicity [3].

Protocol: Pharmacodynamic Biomarker Analysis

To confirm target engagement and downstream inhibition of the mTOR pathway, the following protocols were implemented [5].

- Tissue Collection: Tumor biopsies were collected from consenting patients at baseline and after the first cycle of treatment.

- Biomarker Analysis: Tissue samples were analyzed via immunohistochemistry (IHC) for levels of phosphorylated downstream effectors of mTOR, primarily phosphorylated S6 ribosomal protein (pS6) and phosphorylated 4E-BP1 (p-4E-BP1).

- Surrogate Tissues: In some trials, peripheral blood mononuclear cells (PBMCs) or skin biopsies were used as surrogate tissues to assess PD effects.

- Interpretation: A reduction in the levels of pS6 and p-4E-BP1 in post-treatment samples indicates successful inhibition of the mTORC1 pathway by this compound [5].

Mechanism of Action and Signaling Pathways

This compound is a synthetic, non-prodrug analog of rapamycin with ultra-potent and selective mTOR inhibitory activity (IC₅₀ = 0.2 nM) [5] [6]. It specifically forms a complex with the FKBP12 protein, which then binds to and inhibits the mTOR complex 1 (mTORC1). This leads to the downregulation of the PI3K/AKT/mTOR pathway [5].

The following diagram illustrates the key signaling pathway affected by this compound and its cellular consequences.

Diagram 1: this compound inhibits the mTORC1 pathway, affecting key cellular processes. By binding to FKBP12 and subsequently inhibiting mTORC1, this compound blocks the phosphorylation of downstream effectors S6 and 4E-BP1. This leads to the suppression of cell cycle progression, protein synthesis, and angiogenesis [5] [6].

Clinical Trial Workflow and Patient Management

The successful execution of a phase I trial with this compound requires careful patient management and monitoring. The workflow below outlines the key stages from screening to efficacy assessment.

Diagram 2: Workflow for a phase I this compound trial, illustrating the key stages from patient enrollment through treatment and evaluation [1] [3].

Conclusions and Research Applications

The phase I clinical trials of this compound successfully established a foundation for its further development. The 40 mg once daily for 5 days per week schedule was identified as the recommended monotherapy dose due to its acceptable safety and favorable PK/PD profile [1]. Furthermore, protocols for combining it with cytotoxic chemotherapy (paclitaxel/carboplatin) and targeted agents (bevacizumab) were defined, though combination-specific toxicities like neutropenia and bowel perforation necessitate careful patient selection and monitoring [4] [3].

The consistent observation of disease stabilization across trials highlights the cytostatic potential of mTOR inhibition with this compound, making it a valuable agent for further research in maintenance therapy or combination strategies for sarcomas and other solid tumors.

References

- 1. /IIa Phase of the mammalian target of rapamycin inhibitor... I trial [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I/IIa trial of the mammalian target of rapamycin ... [sciencedirect.com]

- 3. study of oral Phase in combination with paclitaxel and... I this compound [bmccancer.biomedcentral.com]

- 4. A phase I trial of oral this compound (AP23573; MK-8669) in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical research progress of this compound (AP23573, ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (MK-8669): Precision mTOR Pathway Inhibitio ... [rapamycin.us]

Ridaforolimus combination therapy paclitaxel carboplatin

Ridaforolimus Combination Therapy: Application Notes

This compound is an oral mammalian target of rapamycin (mTOR) inhibitor. When combined with the cytotoxic agents paclitaxel and carboplatin, it has shown antineoplastic activity in patients with advanced solid tumors, with a safety profile that has no unanticipated toxicities [1] [2]. The rationale for this combination lies in the broad activity of paclitaxel and carboplatin across many cancers, and the potential for additive or synergistic effects when paired with a targeted mTOR inhibitor [1] [3].

Recommended Phase II Dose and Schedule

The following regimen was established as the recommended phase II protocol based on a phase I trial (NCT01256268) [1] [2]:

- This compound: 30 mg, orally, once daily on Days 1-5 and 8-12 of a 21-day cycle.

- Paclitaxel: 175 mg/m², intravenously, on Day 1 of a 21-day cycle.

- Carboplatin: AUC 5 mg/mL/min, intravenously, on Day 1 of a 21-day cycle.

Premedication with steroids, antiemetics, and antihistamines before paclitaxel and carboplatin infusion is required [1].

Mechanism of Action and Rationale for Combination

The diagram below illustrates the synergistic mechanism of this combination therapy.

Safety and Adverse Event Profile

The combination therapy had a manageable safety profile. The most common adverse events (AEs) were primarily hematological, consistent with the known effects of paclitaxel and carboplatin [1] [2]. The table below summarizes the key safety information.

| Category | Details | Citation |

|---|---|---|

| Most Common Adverse Events | Neutropenia, anemia, thrombocytopenia, fatigue, alopecia, nausea, pain, leukopenia. | [1] [2] |

| Observed Dose-Limiting Toxicities (DLTs) | Neutropenia, sepsis, mucositis, thrombocytopenia. | [1] |

| Dose Modification Rules | A predefined alternate schedule (Days 1-5 & 8-12) was used to manage DLTs, primarily hematological. | [1] |

Observed Antineoplastic Efficacy

In the phase I trial, 18 patients were evaluable for response after completing at least two cycles of therapy [1] [2]. The outcomes are summarized in the table below.

| Efficacy Parameter | Result | Citation |

|---|---|---|

| Median Tumor Measurement | 25% decrease | [1] |

| Best Overall Response | [1] [2] | |

| - Partial Response (PR) | 9 patients (50%) | |

| - Stable Disease (SD) | 6 patients (33%) | |

| - Progressive Disease (PD) | 3 patients (17%) | |

| Patients with ≥4 Cycles | 13 patients | [1] |

Detailed Experimental Protocol

This section provides a detailed methodology for the administration and monitoring of this combination therapy as implemented in the phase I trial [1].

Patient Eligibility Criteria

- Inclusion Criteria: Patients ≥18 years with advanced solid tumor cancers not deemed curable by other therapies; measurable or evaluable disease; ECOG performance status of 0, 1, or 2; adequate bone marrow, renal, and hepatic function.

- Exclusion Criteria: Upper gastrointestinal illness impairing oral medication absorption; intercurrent illness; prior therapy with an mTOR inhibitor; concomitant treatment with strong CYP3A inhibitors or inducers.

Treatment Schedule and Cycle

- Cycle Duration: 21 days.

- This compound Administration:

- Orally, once daily.

- Schedule: Days 1-5 and Days 8-12 of each cycle.

- Note: For the first cycle only, dosing began on Day 2 to allow for PK sampling on Day 1.

- Paclitaxel & Carboplatin Administration:

- Intravenously, on Day 1 of each cycle.

- Administer after this compound dose on Day 1.

- Premedicate with steroids, antiemetics, and antihistamines.

Dose Modification and Toxicity Management

- Dose-Limiting Toxicity (DLT) Definition: The study used a standard 3+3 design to escalate doses. DLTs were defined as [1]:

- ≥ Grade 3 non-hematologic toxicity (excluding specific exceptions like managed nausea/vomiting).

- ≥ Grade 3 thrombocytopenia requiring transfusion.

- Grade 4 thrombocytopenia or neutropenia >7 days.

- Any grade 4 neutropenic fever requiring hospitalization.

- Dose Modification Rules:

- Therapy was held if specific recovery criteria were not met before the next cycle: ANC ≥1500 cells/mm³, platelets ≥75,000/mm³, and mucositis/nausea/vomiting resolved to ≤ Grade 1 [1].

- If DLTs occurred, the protocol predefined a switch to the alternate this compound schedule (Days 1-5 and 8-12 only) at the same dose [1].

- Supportive Care:

- Prophylactic growth factor support was not allowed during Cycle 1 but could be used subsequently at the investigator's discretion [1].

Efficacy and Safety Assessments

- Tumor Assessment: Perform at baseline and every two cycles (6 weeks) thereafter using RECIST v1.1 [1].

- Safety Monitoring:

Key Considerations for Clinical Research

- Patient Population: The efficacy data is from a phase I trial in a mixed population of patients with advanced solid tumors. Activity may vary by specific cancer type [1].

- Safety Monitoring: Vigilant monitoring of hematological parameters and for signs of mucositis or sepsis is crucial, especially during the first cycle, to manage DLTs promptly [1].

- Drug Interactions: As an oral agent, this compound may be subject to interactions with drugs that affect stomach pH or that are strong inhibitors/inducers of cytochrome P450 3A [4]. Concomitant use of such agents should be avoided.

References

- 1. Phase I study of oral this compound in combination with ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of oral this compound in combination with ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. Clinical research progress of this compound (AP23573, ... [frontiersin.org]

Ridaforolimus administration schedule 5 days per week

Ridaforolimus Application Notes and Protocols

Recommended Administration Schedules

The standard oral administration schedule for this compound in clinical trials is 40 mg once daily for 5 consecutive days, followed by 2 days off each week (often denoted as QDx5/week), repeated in 28-day cycles [1] [2] [3]. This schedule was established to optimize tolerability while maintaining therapeutic efficacy.

An earlier intravenous (IV) formulation was also studied, typically administered at 12.5 mg as a 30-minute IV infusion, once daily for 5 consecutive days every 2 weeks (within a 28-day cycle) [4] [5]. The table below summarizes the primary dosing regimens.

| Formulation | Recommended Dose & Schedule | Cycle Duration | Key Clinical Context |

|---|---|---|---|

| Oral | 40 mg, once daily for 5 consecutive days, then 2 days off [1] [2] [3] | 28-day cycles | Metastatic soft-tissue and bone sarcomas (maintenance); advanced endometrial cancer; other solid tumors |

| Intravenous (IV) | 12.5 mg, 30-min IV infusion, once daily for 5 days every 2 weeks [4] [5] | 28-day cycles | Early-phase trials across various advanced malignancies |

Mechanism of Action and Signaling Pathway

This compound is a non-prodrug rapalog and a selective inhibitor of the mammalian target of rapamycin (mTOR) [1] [3]. It specifically forms a complex with FKBP12, which then directly binds to and inhibits mTOR complex 1 (mTORC1). This inhibition leads to downstream effects on critical cellular processes [1] [3].

The following diagram illustrates the key signaling pathway affected by this compound:

The inhibition of mTORC1 by this compound leads to:

- Reduced Phosphorylation: Downregulation of key downstream markers like phosphorylated ribosomal protein S6 (pS6) and phosphorylated 4E binding protein-1 (p-4E-BP1), which are crucial for protein synthesis and cell cycle progression [1] [3].

- Cellular Effects: Results in cell cycle arrest, reduced cell size, and antiangiogenic effects [1].

Clinical Trial Evidence and Efficacy Data

The 5-days-on, 2-days-off oral schedule has been evaluated across numerous cancer types, both as a single agent and in combination therapy. Key clinical evidence is summarized below.

| Cancer Type | Phase | Regimen | Primary Endpoint Results | Key Findings & References |

|---|---|---|---|---|

| Soft Tissue & Bone Sarcoma | Phase III | Oral, 40 mg QDx5/week vs. Placebo | Improved PFS [4] | Maintenance therapy after chemo; basis for regulatory filing [4] |

| Endometrial Cancer | Phase II | IV, 12.5 mg QDx5 every 2 weeks | Single-agent activity [4] | Met primary endpoint; active in metastatic disease [4] |

| Endometrial Cancer | Phase II | Oral, 40 mg QDx5/week | N/A | Activity in recurrent/metastatic setting [1] |

| Prostate Cancer | Phase II | Oral, 40 mg QDx5/week + Bicalutamide | PSA response [4] | Combination therapy vs. placebo + bicalutamide [4] |

| Advanced Solid Tumors | Phase I | Oral, 40 mg QDx5/week + Bevacizumab | Stable Disease (65%) [2] | Prolonged disease stabilization; RP2D established [2] |

| Head & Neck Cancer | Phase I | Oral, 20 mg QDx5/week + MK-0752 | CR/PR (13%) [6] | Combination with Notch inhibitor; activity in HNSCC [6] |

Safety and Tolerability Profile

The 5-days-on, 2-days-off schedule helps mitigate some of the characteristic class effects of mTOR inhibitors. Key adverse events (AEs) from clinical trials include [6] [2]:

- Common AEs: Mucositis/stomatitis, diarrhea, rash, asthenia, decreased appetite, thrombocytopenia, and hyperglycemia.

- Serious AEs: Bowel perforation was noted in a study combining this compound with bevacizumab, particularly in patients with prior abdominal radiotherapy [2].

- Management: Dose reductions or interruptions may be necessary for management of moderate to severe AEs. Proactive monitoring and management of mucositis and metabolic changes are recommended.

Conclusion and Future Directions

The intermittent "40 mg oral, 5 days on/2 days off" schedule is a well-characterized and practical regimen for this compound administration, which helps balance anti-tumor efficacy with manageable toxicity. Future research may further define its utility in combination with other targeted agents across a broader spectrum of malignancies.

References

- 1. Clinical research progress of this compound (AP23573, ... [pmc.ncbi.nlm.nih.gov]

- 2. A phase I trial of oral this compound (AP23573; MK-8669) in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical research progress of this compound (AP23573, ... [frontiersin.org]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I trial of the novel mammalian target of rapamycin ... [pubmed.ncbi.nlm.nih.gov]

- 6. Results of a phase 1 trial combining this compound and MK ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Ridaforolimus, Dalotuzumab, and Exemestane in ER+ Advanced Breast Cancer

Biological Rationale and Mechanism of Action

The therapeutic strategy of combining ridaforolimus (mTOR inhibitor), dalotuzumab (IGF-1R monoclonal antibody), and exemestane (aromatase inhibitor) is grounded in addressing a key mechanism of endocrine resistance in estrogen receptor-positive (ER+) breast cancer.

- mTOR Pathway Activation: Aberrant signaling through the PI3K/AKT/mTOR pathway is a well-established mechanism of resistance to endocrine therapy in ER+ breast cancer. mTOR, a master regulator of cell growth and proliferation, is downstream of multiple oncogenic signals. [1] [2]

- Feedback Loop Escape: Inhibition of mTORC1 by agents like this compound disrupts a critical negative feedback loop. This disruption can lead to upstream feedback upregulation of insulin receptor substrate 1 (IRS1), resulting in sustained signaling through the IGF-1R and subsequent reactivation of the PI3K pathway, thereby limiting the efficacy of single-agent mTOR inhibition. [1] [2]

- Dual-Targeting Rationale: Preclinical models demonstrated that co-inhibition of mTOR and IGF-1R could result in additive or synergistic antitumor activity by abrogating this feedback activation of AKT, providing a strong rationale for combining this compound and dalotuzumab. [1] [2]

The diagram below illustrates this signaling pathway and the sites of therapeutic intervention.

Clinical Trial Efficacy Data Summary

Two pivotal phase II clinical trials evaluated the efficacy of the this compound-dalotuzumab-exemestane (R/D/E) combination in postmenopausal women with ER+, HER2- advanced breast cancer that had progressed on prior non-steroidal aromatase inhibitor therapy. [3] [4] The primary endpoint for both studies was Progression-Free Survival (PFS).

The table below summarizes the key efficacy outcomes from these trials, providing a direct comparison between the treatment regimens.

| Trial Design & Registration | Treatment Arms | Dosing Regimen | Median PFS (Weeks) | Hazard Ratio (HR) for PFS | Objective Response Rate (ORR) |

|---|

| NCT01605396 [3] [1] [5] Randomized, open-label, phase II N=80; Ki67 ≥15% | this compound + Dalotuzumab + Exemestane (R/D/E) | this compound: 10 mg oral, 5 days/week Dalotuzumab: 10 mg/kg IV weekly Exemestane: 25 mg oral daily | 23.3 | 1.18 (80% CI: 0.81-1.72) P = 0.565 | Not Specified | | | this compound + Exemestane (R/E) | this compound: 30 mg oral, 5 days/week Exemestane: 25 mg oral daily | 31.9 | | Not Specified | | NCT01234857 [4] Randomized, multicenter, phase II N=62; Stratified by Ki67 | this compound + Dalotuzumab | this compound: 30 mg oral, 5 days/week Dalotuzumab: 10 mg/kg IV weekly | 21.4 | 1.00 vs. Exemestane P = 0.5 | Similar to Exemestane | | | Exemestane (Control) | Exemestane: 25 mg oral daily | 24.3 | | |

Safety and Tolerability Profile

The safety data from these trials revealed distinct toxicity profiles, which were critical in understanding the feasibility of the combination and the impact of dose modifications.

The table below summarizes the incidence of key adverse events (AEs) reported in the NCT01605396 trial. [3] [1]

| Adverse Event (Grade 3-5) | This compound + Dalotuzumab + Exemestane (R/D/E) (n=39) | This compound + Exemestane (R/E) (n=40) | | :--- | :--- | :--- | | Any Grade 3-5 Adverse Event | 59.0% | 67.5% | | Stomatitis | 76.9% | 95.0% | | Pneumonitis | 5.1% | 22.5% | | Hyperglycemia | 28.2% | 27.5% |

- Dose-Limiting Toxicities: Stomatitis was a major dose-limiting toxicity associated with this compound. The NCT01234857 trial reported that high-grade stomatitis with the 30 mg dose led to the exploration of lower, reduced-dose cohorts (20 mg and 10 mg). While lowering the this compound dose reduced the incidence of severe stomatitis, the overall toxicity profile remained challenging without a corresponding improvement in efficacy. [4]

- Comparative Tolerability: The triplet therapy (R/D/E) arm in NCT01605396, which used a lower starting dose of this compound (10 mg), showed a numerically lower incidence of stomatitis and pneumonitis compared to the R/E arm that used a higher this compound dose (30 mg). [3] [1]

Experimental Protocols for Key Analyses

For researchers seeking to build upon these clinical findings, the following outlines the key methodological details from the trials and supporting preclinical studies.

Clinical Trial Design (NCT01605396)

- Patient Population: Postmenopausal women with histologically confirmed, metastatic or locally advanced, ER-positive, HER2-negative breast cancer exhibiting high proliferation (Ki67 ≥15%). Disease must have progressed after treatment with a non-steroidal aromatase inhibitor (letrozole or anastrozole). [1] [6] [5]

- Treatment Protocol:

- Randomization: 1:1 randomization to either the experimental or control arm.

- R/D/E Arm: Oral this compound 10 mg once daily for 5 consecutive days per week, plus intravenous dalotuzumab 10 mg/kg weekly, plus oral exemestane 25 mg daily.

- R/E Arm: Oral this compound 30 mg once daily for 5 consecutive days per week, plus oral exemestane 25 mg daily.

- Dose Modification: Allowed after the first cycle (28 days) in the absence of grade ≥2 stomatitis. This compound could be increased to 20 mg (R/D/E) or 40 mg (R/E). Temporary and permanent dose reductions were permitted per guidelines to manage adverse events. [1]

- Key Endpoint Assessments:

- Primary Endpoint - PFS: Time from randomization to progressive disease (PD) or death from any cause. PD was assessed via blinded independent central review (BICR) using RECIST v1.1, defined as a ≥20% increase in the sum of target lesion diameters and an absolute increase of >5 mm, or the appearance of new lesions. Tumor assessments were conducted via CT or MRI at baseline and every 8 weeks thereafter. [1] [5]

- Secondary Endpoints: Included overall survival (OS), objective response rate (ORR; complete or partial response per RECIST v1.1), and percent change from baseline in the sum of target lesion diameters at week 16. [1] [5]

Preclinical Xenograft Study Protocol

- In Vivo Model: Female ovariectomized BALB/c athymic nude mice (4-6 weeks old) implanted with MCF-7/AC-1 cells (ER+, aromatase-transfected breast cancer cells). [2]

- Treatment Agents: Letrozole (aromatase inhibitor), this compound (MK-8669; mTOR inhibitor), and dalotuzumab (MK-0646; anti-IGF-1R antibody). [2]

- Methodology: Mice bearing established tumors were randomized into various treatment groups, including single agents, doublets, and the triple combination. Tumor growth was monitored over time.

- Correlative Analyses: Tumor tissues were harvested for Western blot analysis to assess changes in key pathway proteins (e.g., p-AKT, p-S6K1, IGF-1R) and for qPCR to evaluate insulin receptor isoform expression, providing mechanistic insights into treatment effects and potential resistance. [2]

Conclusions and Research Implications

The clinical data consistently demonstrate that adding dalotuzumab to the backbone of this compound and exemestane did not improve progression-free survival in patients with advanced, endocrine-resistant ER+ breast cancer. [3] [4] The combination was therefore not pursued further in this setting.

Key implications for future drug development include:

- Challenge of Feedback Networks: The preclinical rationale for dual mTOR and IGF-1R inhibition was robust, yet the clinical translation was unsuccessful. This highlights the complexity of cancer signaling networks and the challenges in effectively overcoming adaptive feedback resistance mechanisms in patients. [1] [2]

- Therapeutic Index Considerations: The overlapping toxicities of this compound and dalotuzumab, particularly stomatitis, necessitated a lower starting dose of this compound in the triplet arm. This may have compromised the efficacy of mTOR inhibition, underscoring the critical balance between toxicity management and maintaining adequate drug exposure. [3]

- Biomarker-Driven Strategies: Future research should prioritize the identification of robust predictive biomarkers to select patient subpopulations most likely to benefit from such complex combination therapies, potentially improving the risk-benefit ratio.

References

- 1. A randomized phase II trial of this compound, dalotuzumab, and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (MK-8669) synergizes with Dalotuzumab (MK ... [bmccancer.biomedcentral.com]

- 3. A randomized phase II trial of this compound, dalotuzumab, and ... [pubmed.ncbi.nlm.nih.gov]

- 4. A phase II study of combined this compound and dalotuzumab ... [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase II Trial of this compound and Exemestane, Compared to ... [trial.medpath.com]

- 6. A Randomized Trial of the Combination of this compound ... [dana-farber.org]

Comprehensive Application Notes and Protocols for Ridaforolimus Maximum Tolerated Dose (MTD) Determination in Clinical Trials

Introduction to Ridaforolimus and mTOR Pathway Biology

This compound (formerly known as deforolimus, AP23573, or MK-8669) is a potent, selective mammalian target of rapamycin (mTOR) inhibitor that represents a significant advancement in targeted cancer therapy. As a non-prodrug analog of rapamycin, this compound specifically inhibits mTOR, a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival through integration of intracellular signals. The mTOR pathway is normally regulated by receptor tyrosine kinases that activate the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in many malignancies through gene mutations or overexpression of key pathway components [1] [2].

The therapeutic targeting of mTOR with this compound has demonstrated broad antitumor activity across various human tumor cell lines in vitro and tumor xenograft models in vivo. This compound has shown particular promise in the treatment of sarcomas, with the phase 3 SUCCEED trial demonstrating that maintenance therapy with this compound significantly improved progression-free survival compared to placebo in patients with advanced soft tissue and bone sarcomas who had benefited from prior cytotoxic chemotherapy [1]. The molecular rationale for this compound therapy stems from its ability to inhibit mTOR function, leading to antiproliferative, antiangiogenic, and proapoptotic consequences in cancer cells with dysregulated PI3K/Akt/mTOR signaling [3].

Clinical Pharmacology and Mechanism of Action

Pharmacokinetic Profile

This compound demonstrates nonlinear pharmacokinetics with less than proportional increases in Day 1 blood AUC0-∞ and Cmax, particularly at doses exceeding 40 mg [4]. The terminal half-life estimate of this compound when administered at 40 mg QD × 5 days/week is approximately 42.0 hours, with a mean half-life generally ranging between 30-60 hours across studies [4]. This prolonged half-life supports intermittent dosing regimens that maintain therapeutic exposure while potentially mitigating cumulative toxicity.

The metabolic pathway of this compound primarily involves CYP3A4 enzymes (and to a lesser extent CYP3A5 and CYP2C8), similar to other mTOR inhibitors [3]. Unlike temsirolimus, this compound is not a prodrug for sirolimus, and plasma concentrations of sirolimus remain below 1% that of this compound after administration [3]. A dedicated QTc study demonstrated that even a single supratherapeutic 100 mg dose of this compound does not cause clinically meaningful prolongation of the QTcF interval, suggesting a favorable cardiac safety profile with low likelihood of delayed ventricular repolarization [1].

Pharmacodynamic Effects

This compound exerts its antitumor effects through potent inhibition of mTOR signaling, leading to downstream modulation of key cellular processes. Pharmacodynamic analyses from clinical trials have demonstrated that this compound significantly reduces levels of phosphorylated downstream effectors of mTOR, including p4E-BP1 (median reduction >80% from baseline by 4 hours after dosing) and pS6 in peripheral blood mononuclear cells and tumor tissue [5] [2]. Additionally, treatment with this compound increases nuclear staining for p27kip1, a protein that functions as a cell cycle inhibitor [5].

Notable pharmacodynamic observations include a significant association between percent change in tumor size and AUC (P = 0.015) observed in phase I trials [3]. Additionally, changes in serum metabolic parameters have been observed, with a significant correlation between maximum change in cholesterol within the first two treatment cycles and change in tumor size (r = -0.38; P = 0.029), suggesting potential utility as a pharmacodynamic biomarker of drug activity [3].

Maximum Tolerated Dose Determination Across Clinical Trials

MTD in Monotherapy Studies

The determination of Maximum Tolerated Dose (MTD) for this compound has been evaluated across multiple clinical trials employing different administration schedules and patient populations. The dose-limiting toxicity (DLT) profile has been consistently characterized, with stomatitis emerging as the most common DLT across studies [4]. The following table summarizes the MTD findings from key monotherapy trials:

Table 1: MTD Determination in this compound Monotherapy Studies

| Population | Administration Route | Dosing Schedule | MTD | Key DLTs | Reference |

|---|---|---|---|---|---|

| Adults with advanced solid tumors | Intravenous | 5 consecutive days every 2 weeks | 75 mg weekly | Mucositis | [3] |

| Adults with metastatic solid tumors | Oral | 7 different continuous/intermittent regimens | 40 mg QD × 5 days/week | Stomatitis | [4] |

| Pediatric patients (6 to <18 years) with advanced solid tumors | Oral | 5 consecutive days/week in 28-day cycles | Not reached; RP2D: 33 mg/m² | Grade 3 increased ALT (1 patient at 33 mg/m²) | [6] [2] |

| Adults with progressive malignant glioma | Intravenous | 4 days pre-surgery, then 5 consecutive days every 2 weeks | Not determined (study suspended) | No DLTs observed | [5] |

For the oral formulation in adults, the 40 mg QD × 5 days/week regimen was identified as providing the optimal combination of cumulative dose, dose density, and cumulative exposure, and was therefore recommended as the dosing regimen for subsequent clinical development [4]. In pediatric populations, the Recommended Phase 2 Dose (RP2D) was established at 33 mg/m² administered orally for 5 consecutive days per week, which exceeds the adult equivalent RP2D when calculated by body surface area [6] [2].

MTD in Combination Therapy Studies

Combination regimens targeting complementary signaling pathways have been explored to enhance therapeutic efficacy. The following table summarizes MTD findings from key combination therapy trials:

Table 2: MTD Determination in this compound Combination Therapy Studies

| Combination Agent | Patient Population | This compound Schedule | Combination Agent Dose | MTD | Key DLTs | Reference |

|---|---|---|---|---|---|---|

| MK-0752 (Notch inhibitor) | Advanced solid tumors | 5 days/week | 1800 mg weekly | 20 mg daily + 1800 mg weekly MK-0752 | Grade 3 stomatitis, diarrhea, asthenia | [7] [8] |

| MK-2206 (Akt inhibitor) | Advanced malignancies | 5 days/week | 90 mg weekly | 10 mg/d + 90 mg/wk MK-2206 | Grade 3 rash | [9] |

The combination of this compound with MK-0752 demonstrated promising activity in head and neck squamous cell carcinoma (HNSCC), with one complete response, one partial response, and one patient with stable disease ≥6 months observed in the 15 HNSCC patients enrolled [7]. However, this combination was associated with significant toxicity, with 42% of patients experiencing Grade 3 drug-related adverse events at the MTD [8]. In contrast, the combination of this compound with MK-2206 showed improved tolerability and promising activity in heavily pretreated patients with biomarker-selected breast cancer [9].

Safety Profile and Adverse Event Management

Common Adverse Events

The safety profile of this compound is characterized by a predictable set of class-effect toxicities consistent with mTOR inhibition. Across clinical trials, the most frequently observed treatment-related adverse events include stomatitis, diarrhea, fatigue, thrombocytopenia, hypertriglyceridemia, hypercholesterolemia, anemia, rash, decreased appetite, and elevated transaminases [7] [6] [2]. The majority of these events are manageable grade 1-2 toxicities with appropriate supportive care and dose modifications when necessary.

In the phase I trial of this compound in pediatric patients, the most common treatment-related adverse events (frequency ≥40%) were stomatitis (grade 1-2), thrombocytopenia, hypertriglyceridemia, increased alanine aminotransferase, fatigue, hypercholesterolemia, anemia, and increased aspartate aminotransferase [6] [2]. Similarly, in combination with MK-0752, the most common drug-related adverse events at the MTD were diarrhea (32%), stomatitis (32%), and decreased appetite (32%) [8].

Management Strategies

Proactive management of adverse events is crucial for maintaining patients on therapy and achieving optimal outcomes. For stomatitis/mucositis, which represents the most common DLT, recommended strategies include:

- Oral hygiene protocols: Implementation of salt/soda mouth rinses, avoidance of alcohol-based mouthwashes, and regular dental assessments

- Early intervention: Prompt initiation of topical analgesics or anti-inflammatory agents at first signs of symptoms

- Dose modification: Adherence to predefined dose reduction guidelines for grade ≥2 stomatitis

For metabolic abnormalities such as hyperglycemia, hypertriglyceridemia, and hypercholesterolemia, baseline assessment and regular monitoring of fasting glucose and lipid panels are recommended, with initiation of appropriate medical management as needed. Hematologic toxicities such as thrombocytopenia and anemia typically respond to dose delays or reductions, with platelet transfusions reserved for significant bleeding associated with thrombocytopenia.

Dosing Protocols and Administration Guidelines

Recommended Dosing Regimens

Based on comprehensive phase I/IIa testing of seven different continuous and intermittent dosing regimens, the optimal dosing schedule for oral this compound in adults was determined to be 40 mg once daily for 5 consecutive days each week [4]. This schedule provides the best combination of cumulative dose, dose density, and cumulative exposure while maintaining a manageable safety profile. Treatment cycles are typically 28 days in duration, with patients continuing therapy until disease progression, unacceptable toxicity, or withdrawal of consent [6] [2].

For pediatric patients (aged 6 to <18 years), the recommended phase 2 dose is 33 mg/m² administered orally for 5 consecutive days each week in 28-day cycles [6] [2]. This dose was determined to provide drug exposure exceeding adult target levels while maintaining a favorable safety profile in the pediatric population.

Dose Modification Guidelines

Dose modifications should be implemented based on the type and severity of observed toxicities, according to the following general principles:

- Grade 2 stomatitis: Consider temporary dose interruption until resolution to grade ≤1, then resume at same dose

- Grade 3 stomatitis: Withhold dose until resolution to grade ≤1, then resume at a reduced dose (typically 20-30 mg daily for adults or 22-28 mg/m² for pediatric patients)

- Grade 3 non-hematologic toxicity (excluding nausea/vomiting controlled by medical therapy): Withhold until resolution to grade ≤1, then resume at reduced dose

- Grade 4 non-hematologic toxicity: Consider permanent discontinuation or dose reduction after recovery based on clinical judgment

- Hematologic toxicities: For grade 3-4 neutropenia with fever or infection, or grade 4 thrombocytopenia, withhold until resolution to grade ≤1, then resume at reduced dose

Experimental Protocols for MTD Determination

Phase I Trial Design Considerations

The determination of MTD for this compound has employed standard phase I methodologies with specific considerations for targeted agents. The typical approach includes:

- Accelerated titration designs initially escalating doses 100% between cohorts with one patient per cohort until grade ≥2 toxicity occurs, then transitioning to more conservative 50% escalation with 3-6 patients per cohort [3]

- 3+3 dose escalation design with cohort expansion to 6 patients when a DLT is observed [4]

- DLT evaluation period typically encompassing the first treatment cycle (28 days) to assess acute toxicities

- Intrapatient dose escalation generally not permitted during the dose-finding phase of studies [7]

Dose-limiting toxicity is typically defined as any of the following events considered at least possibly related to this compound: grade 3 non-hematologic toxicity lasting >3 days despite optimal supportive care (with exceptions for self-limiting or medically controllable toxicities); any grade 4 non-hematologic toxicity; grade 4 neutropenia sustained >5 days; febrile neutropenia; thrombocytopenia <25,000/mm³; or inability to complete one dosing cycle due to treatment-related toxicity [3].

Pharmacokinetic/Pharmacodynamic Assessments

Comprehensive PK/PD profiling is essential throughout MTD determination studies. Recommended protocols include:

- Blood sampling for pharmacokinetic analysis at predose and at 0.5, 1, 2, 3, 4, 6, 8, 10, and 24 hours after dosing on designated days [1]

- Pharmacodynamic assessments including evaluation of downstream mTOR effectors (pS6, p4E-BP1) in peripheral blood mononuclear cells and tumor tissue when available [5]

- Biomarker evaluation including serial measurements of metabolic parameters (cholesterol, triglycerides) which have shown correlation with treatment response [3]

The integration of these PK/PD assessments with toxicity and efficacy data provides a comprehensive understanding of the therapeutic window and informs dose selection for subsequent phase II trials.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway and the site of this compound inhibition:

Clinical Trial Workflow for MTD Determination

The following diagram outlines the standard experimental workflow for MTD determination in phase I clinical trials of this compound:

Conclusion

The determination of maximum tolerated dose for this compound has been extensively characterized across multiple clinical trials in diverse patient populations. The established MTD of 40 mg once daily for 5 consecutive days each week for adult patients with solid tumors represents the optimal balance between therapeutic exposure and manageable toxicity. The dose-limiting toxicities of stomatitis, fatigue, and metabolic disturbances are consistent with the known class effects of mTOR inhibitors and can be effectively managed with appropriate supportive care measures and dose modifications.

The recommended phase 2 dose of 33 mg/m² for pediatric patients provides drug exposure exceeding adult target levels while maintaining a favorable safety profile in this vulnerable population. For combination regimens, dose reductions of this compound are typically required to manage overlapping toxicities, as evidenced by the MTD of 20 mg daily when combined with MK-0752 and 10 mg daily when combined with MK-2206. Future directions for this compound development should focus on biomarker-driven patient selection and rational combination strategies based on the growing understanding of mTOR pathway biology and resistance mechanisms.

References

- 1. A single supratherapeutic dose of this compound does not ... [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1 study of oral this compound in pediatric patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I Trial to Determine the Safety, Tolerability, and ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase I/IIa trial of the mammalian target of rapamycin ... [sciencedirect.com]

- 5. for patients with progressive or recurrent malignant... This compound [link.springer.com]

- 6. A phase 1 study of oral this compound in pediatric patients ... [oncotarget.com]

- 7. Results of a phase 1 trial combining this compound and MK-0752 in... [pubmed.ncbi.nlm.nih.gov]

- 8. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 9. A Phase I Trial of Combined this compound and MK-2206 in ... [pubmed.ncbi.nlm.nih.gov]

Experimental Protocol & Key Data from the Phase I Study

The provided evidence comes from a phase 1, multicenter, open-label study (NCT01431534) designed to determine the maximum tolerated dose (MTD) and RP2D of oral ridaforolimus in children [1] [2].

Study Design & Dosage Escalation

The study involved pediatric patients aged 6 to <18 years with advanced solid tumors. The dosing regimen and escalation scheme are summarized in the workflow below.

Safety and Tolerability Profile

The study concluded that oral this compound was well-tolerated in pediatric patients. The most frequent treatment-related adverse events (AEs) were manageable and primarily Grade 1 or 2 in severity [1].

The table below summarizes the common treatment-related adverse events (occurring in ≥40% of patients) from the phase I study.

| Adverse Event | Grade (CTCAE) | Frequency |

|---|---|---|

| Stomatitis | 1-2 | ≥40% [1] |

| Thrombocytopenia | 1-2 | ≥40% [1] |

| Hypertriglyceridemia | 1-2 | ≥40% [1] |

| Increased Alanine Aminotransferase (ALT) | 1-2 | ≥40% [1] |

| Fatigue | 1-2 | ≥40% [1] |

| Hypercholesterolemia | 1-2 | ≥40% [1] |

| Anemia | 1-2 | ≥40% [1] |

| Increased Aspartate Aminotransferase (AST) | 1-2 | ≥40% [1] |

Only one dose-limiting toxicity (DLT) was observed during the study: a Grade 3 increase in alanine aminotransferase in one patient at the 33 mg/m² dose level [1].

Pharmacokinetics and Antitumor Activity

- Pharmacokinetics: this compound exposure at the 28 mg/m² and 33 mg/m² dose levels exceeded the target exposure levels established in adults [1].

- Antitumor Activity: While the primary goal was dose-finding, antitumor activity was observed. In the 33 mg/m² cohort, two patients (one with pineoblastoma and one with diffuse intrinsic pontine glioma) achieved stable disease for 12 and 46 cycles, respectively [1].

Scientific Rationale: mTOR Inhibition in Pediatric Cancers

This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and angiogenesis via the PI3K/AKT pathway [1]. The rationale for investigating this compound in pediatric solid tumors is strong.

The diagram below illustrates the simplified signaling pathway and the mechanism of action of this compound.

Dysregulation of the PI3K/AKT/mTOR pathway is implicated in the tumorigenesis of several pediatric malignancies [1]. Preclinical evidence shows that mTOR inhibition can decrease VEGF expression and reduce tumor angiogenesis, suggesting a promising therapeutic strategy, particularly for sarcomas [1].

Application Notes for Researchers

- Dosing Calculation: The dose must be calculated individually for each patient using Body Surface Area (BSA). The standard BSA formula (e.g., Mosteller: BSA (m²) = √[height (cm) × weight (kg) / 3600]) should be used [3]. The calculated BSA is then multiplied by the RP2D (33 mg/m²) to determine the total daily dose.

- Safety Monitoring: Implement a robust monitoring protocol. This should include:

- Weekly blood counts to monitor for thrombocytopenia and anemia.

- Regular liver function tests (ALT, AST) to detect transaminitis.

- Fasting lipid panels to check for hypertriglyceridemia and hypercholesterolemia.

- Clinical oral assessments for stomatitis, with proactive management plans.